![molecular formula C19H20N4O2S B2876900 (4-(4-Ethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(pyridin-2-yl)methanone CAS No. 1251706-31-6](/img/structure/B2876900.png)
(4-(4-Ethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(pyridin-2-yl)methanone
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Overview
Description
The compound “(4-(4-Ethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(pyridin-2-yl)methanone” is a complex organic molecule. It is related to a series of compounds synthesized as potential atypical antipsychotic agents .
Molecular Structure Analysis
The molecular structure of this compound can be analyzed using various spectroscopic techniques such as IR, 1H NMR, and MS . Unfortunately, specific spectral data for this compound is not available in the retrieved information.Scientific Research Applications
Antibacterial Activity
The thiazole moiety is known for its antibacterial properties. Research indicates that thiazole derivatives can be effective against both Gram-negative and Gram-positive bacteria. The compound could be synthesized with other antibacterial agents to enhance its efficacy. For instance, combining thiazole and sulfonamide groups has shown emergent antibacterial activity .
Antifungal Applications
Thiazoles also exhibit antifungal properties. They can be used in the development of new antifungal drugs, potentially offering treatment options for fungal infections that are resistant to current medications .
Anticancer Potential
Benzothiazole derivatives have been explored for their anticancer activities. They can act as inhibitors for various cancer cell lines, offering a pathway for the development of new anticancer drugs .
Anticonvulsant Effects
Compounds containing the benzothiazole group have shown potential as anticonvulsants. This suggests that our compound could be researched further for its applications in treating seizure disorders .
Antidiabetic Activity
The benzothiazole unit has been associated with antidiabetic effects. This opens up possibilities for the compound to be used in the synthesis of new antidiabetic medications .
Optical Properties
Benzothiazole compounds possess unique optical properties, which could be utilized in the development of optical sensors or other devices that require specific light-absorbing characteristics .
Mechanism of Action
Target of Action
It is known that piperazinyl benzothiazole derivatives, which this compound is a part of, have been studied for their anticancer properties . Therefore, it can be inferred that the targets could be certain types of cancer cells.
Mode of Action
It is known that similar compounds have shown cytotoxic activity towards human cancer cell lines . This suggests that the compound may interact with its targets, leading to inhibition of cell proliferation or induction of apoptosis.
Pharmacokinetics
A structurally similar compound was evaluated for drug likeness according to lipinski’s rule of five (ro5), which is a rule of thumb to evaluate druglikeness or determine if a chemical compound with a certain pharmacological or biological activity has properties that would make it a likely orally active drug in humans .
Result of Action
Similar compounds have shown cytotoxic activity towards human cancer cell lines . This suggests that the compound may lead to cell death in these cancer cells.
properties
IUPAC Name |
[4-(4-ethoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]-pyridin-2-ylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O2S/c1-2-25-15-7-5-8-16-17(15)21-19(26-16)23-12-10-22(11-13-23)18(24)14-6-3-4-9-20-14/h3-9H,2,10-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LAMCLKFISWWBDR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C2C(=CC=C1)SC(=N2)N3CCN(CC3)C(=O)C4=CC=CC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(4-(4-Ethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(pyridin-2-yl)methanone |
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